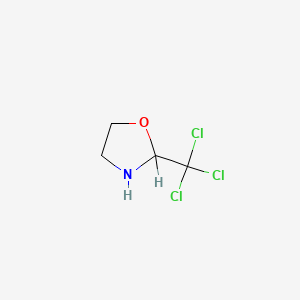

Oxazolidine, 2-(trichloromethyl)-

Description

BenchChem offers high-quality Oxazolidine, 2-(trichloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2-(trichloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33373-80-7 |

|---|---|

Molecular Formula |

C4H6Cl3NO |

Molecular Weight |

190.45 g/mol |

IUPAC Name |

2-(trichloromethyl)-1,3-oxazolidine |

InChI |

InChI=1S/C4H6Cl3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 |

InChI Key |

YFZMDNJBQWEQRG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(trichloromethyl)oxazolidine (CAS 33373-80-7)

A Note on the Subject: Direct and extensive experimental data for 2-(trichloromethyl)oxazolidine with CAS number 33373-80-7 is not widely available in publicly accessible scientific literature. Therefore, this guide has been constructed by drawing upon established principles of organic chemistry, the known properties of the oxazolidine and oxazolidinone scaffolds, and data from structurally analogous compounds. The information presented herein is intended to provide a predictive and insightful overview for researchers and professionals in drug development.

Introduction: The Oxazolidine Scaffold

The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and asymmetric synthesis. Oxazolidinones, the ketone-containing analogues of oxazolidines, are particularly noteworthy for their role as a class of antibiotics, with linezolid being a prominent example.[1][2][3] The versatility of the oxazolidine scaffold stems from its stereochemical properties and its ability to participate in a variety of chemical transformations.

The introduction of a trichloromethyl group at the 2-position of the oxazolidine ring, as in the case of 2-(trichloromethyl)oxazolidine, is expected to significantly influence the molecule's chemical and biological properties. The strong electron-withdrawing nature of the trichloromethyl group can impact the stability of the ring, the reactivity of the adjacent heteroatoms, and the overall lipophilicity of the molecule.

Synthesis and Formation

The synthesis of 2-substituted oxazolidines is typically achieved through the condensation of a β-amino alcohol with an aldehyde or ketone.[4] In the case of 2-(trichloromethyl)oxazolidine, the logical precursors would be a suitable amino alcohol, such as ethanolamine, and chloral (trichloroacetaldehyde) or a chloral equivalent.

Hypothetical Experimental Protocol: Synthesis of 2-(trichloromethyl)oxazolidine

Objective: To synthesize 2-(trichloromethyl)oxazolidine via the condensation of ethanolamine and chloral hydrate.

Materials:

-

Ethanolamine

-

Chloral hydrate

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethanolamine (1 equivalent) and anhydrous toluene.

-

Dissolve chloral hydrate (1 equivalent) in a minimal amount of toluene and add it dropwise to the stirred ethanolamine solution at room temperature.

-

Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(trichloromethyl)oxazolidine.

Predicted Chemical Properties

The chemical properties of 2-(trichloromethyl)oxazolidine are largely dictated by the interplay between the oxazolidine ring and the bulky, electron-withdrawing trichloromethyl group.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C4H6Cl3NO | Based on the structure |

| Molecular Weight | 189.45 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small organic molecules of this type |

| Boiling Point | Elevated due to the polar nature of the ring, but potentially susceptible to decomposition at high temperatures. | The trichloromethyl group increases the molecular weight. |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The heterocyclic nature imparts some polarity, while the overall structure is largely nonpolar. |

| Stability | The oxazolidine ring may be susceptible to hydrolysis, particularly under acidic conditions, to revert to the starting amino alcohol and aldehyde. The C-CCl3 bond may be labile under certain reductive or basic conditions. | The acetal-like linkage at the 2-position is known to be acid-sensitive.[4] |

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the oxazolidine ring (likely complex multiplets in the 3-5 ppm region). A singlet or doublet for the proton at the 2-position, shifted downfield due to the adjacent electronegative groups. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the methylene carbons of the ring. A signal for the C-2 carbon significantly shifted downfield due to the attachment of the nitrogen, oxygen, and trichloromethyl group. A signal for the carbon of the trichloromethyl group. |

| IR Spectroscopy | Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). C-N and C-O stretching vibrations in the fingerprint region. C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern for the three chlorine atoms. Fragmentation patterns involving the loss of the trichloromethyl group or cleavage of the oxazolidine ring. |

Reactivity Profile

The reactivity of 2-(trichloromethyl)oxazolidine is anticipated to be centered around the oxazolidine ring and the trichloromethyl group.

-

Ring Opening: As mentioned, the oxazolidine ring is susceptible to hydrolytic cleavage under acidic conditions. This reaction would regenerate ethanolamine and chloral.

-

N-Functionalization: The nitrogen atom of the oxazolidine ring can be expected to undergo reactions typical of secondary amines, such as acylation, alkylation, or arylation, to introduce various substituents.

-

Reactions of the Trichloromethyl Group: The trichloromethyl group can participate in a range of transformations. For instance, it may undergo reduction to a dichloromethyl or methyl group. It could also be a leaving group in certain nucleophilic substitution reactions or participate in radical reactions.

-

Chiral Applications: If synthesized from a chiral amino alcohol, the resulting 2-(trichloromethyl)oxazolidine would be chiral. Such chiral oxazolidines can serve as valuable intermediates in asymmetric synthesis.

Potential Applications in Drug Development and Research

Given the prevalence of the oxazolidine and oxazolidinone scaffolds in pharmaceuticals, 2-(trichloromethyl)oxazolidine could serve as a valuable building block or a target molecule for biological screening.

-

Medicinal Chemistry Scaffold: The molecule could be used as a starting point for the synthesis of novel libraries of compounds to be tested for various biological activities, including antibacterial, antifungal, or antiviral properties. The trichloromethyl group can act as a lipophilic moiety or a handle for further chemical modifications.

-

Synthetic Intermediate: As a chiral building block (if prepared from a chiral source), it could be employed in the synthesis of complex, stereochemically defined molecules.

-

Probe for Biological Systems: The unique combination of the oxazolidine ring and the trichloromethyl group might lead to specific interactions with biological targets, making it a potential chemical probe for studying enzymatic or receptor functions.

Safety and Handling

Specific safety data for 2-(trichloromethyl)oxazolidine is not available. However, based on the general hazards associated with related compounds and the presence of the trichloromethyl group, the following precautions are recommended:

-

Handling: Should be handled in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][7]

-

Toxicity: The toxicity profile is unknown. Compounds containing a trichloromethyl group can have toxic properties. It should be treated as a potentially hazardous substance.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

Conclusion

While 2-(trichloromethyl)oxazolidine (CAS 33373-80-7) remains a compound with limited specific documentation in the public domain, its chemical properties and potential utility can be reasonably inferred from the well-established chemistry of the oxazolidine family and the influence of the trichloromethyl substituent. This guide provides a foundational understanding for researchers interested in exploring this and related molecules. Further experimental investigation is necessary to fully elucidate its chemical behavior and to unlock its potential in drug discovery and chemical synthesis.

References

-

ChemBK. 2-Oxazolidinone, 4-hydroxy-3-methyl-5-(trichloromethyl)-, trans- (9CI). Available from: [Link]

- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. 2007; 2007(15): 1-13.

-

Safety Data Sheet. (2021, September 9). Available from: [Link]

-

Safety Data Sheet - Angene Chemical. (2024, April 17). Available from: [Link]

-

Safety data sheet - Carl ROTH. (2023, July 6). Available from: [Link]

-

Organic Chemistry Portal. Oxazolidine synthesis. Available from: [Link]

- Pridgen, L. N.; Prol, J., Jr.; Alexander, B.; Gillyard, L. Single-pot reductive conversion of amino acids to their respective 2-oxazolidinones employing trichloromethyl chloroformate as the acylating agent: a multigram synthesis. The Journal of Organic Chemistry. 1989, 54 (13), 3231–3233.

-

Wikipedia. Oxazolidine. Available from: [Link]

- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. 2011, 16 (10), 8698-8710.

-

Material Safety Data Sheet - 2-Oxazolidone, 98% - Cole-Parmer. Available from: [Link]

- US Patent 9,593,373 B2. Modified nucleosides or nucleotides.

- US Patent 11,845,732 B2. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof.

- US Patent 11,564,926 B2. Pyridazinone compounds and methods of use.

-

PubChem. 2-Oxazolidinone. National Institutes of Health. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

- Justia Patents.

- Foti, C.; et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. 2021, 26, 4280.

- US Patent 6,919,373 B1. Methods and devices for providing prolonged drug therapy.

- Muruganantham, S.; et al. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. 2025, 18(2).

- Bishop, D. C.; Bowman, R. E.; Campbell, A.; Jones, W. A. Trihalogenomethyl compounds of potential therapeutic interest. Part II. The synthesis of some 2- and 5-trichloromethyl-4-oxazolidones. Journal of the Chemical Society (Resumed). 1963, 2381.

- WO Patent 2014/170908 A1. Process for preparation of oxazolidinone derivatives.

-

chemeurope.com. 2-Oxazolidone. Available from: [Link]

-

Wikipedia. 2-Oxazolidinone. Available from: [Link]

- Zhang, N.; et al. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.

- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry. 2017, 82(19), 10456–10464.

- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. 2014, 10, 1836-1842.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. 2021, 26(3), 591.

- LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. 2021, 26(3), 591.

- Benchchem. A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. 2019, 2019(2), M1063.

- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganics. 2025, 13(7), 183.

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. 2020, 16, 1729-1738.

- Synthesis and Antimicrobial Activity of Oxazolidin-2-ones and Rel

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. 2020, 16, 1729-1738.

Sources

- 1. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]

- 2. 2-Oxazolidone [chemeurope.com]

- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. Oxazolidine - Wikipedia [en.wikipedia.org]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. angenechemical.com [angenechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Structure-Activity Relationship of Trichloromethyl-Substituted Oxazolidines

The following technical guide details the Structure-Activity Relationship (SAR) of trichloromethyl-substituted oxazolidines. It is designed for researchers in medicinal chemistry and agrochemical discovery, focusing on the unique physicochemical properties imparted by the trichloromethyl (

Version: 2.0 | Focus: Medicinal Chemistry & Synthetic Scaffolding

Executive Summary

The 2-trichloromethyl-1,3-oxazolidine scaffold represents a unique class of heterocyclic compounds derived primarily from the condensation of

The

Synthetic Architecture & The Scaffold

The primary route to these compounds is the condensation of chiral or achiral amino alcohols with chloral hydrate or trichloroacetaldehyde. This reaction is generally diastereoselective, governed by the steric bulk of the

DOT Diagram: Synthetic Pathway

Figure 1: General condensation pathway for the synthesis of the oxazolidine core. The reaction is typically driven by water removal (Dean-Stark or molecular sieves).

The SAR Matrix

The biological activity of these compounds is dictated by three specific regions.

Region A: The C2-Trichloromethyl Anchor ( )

-

Role: Lipophilicity & Electronic Withdrawal.

-

SAR Insight: The

group exerts a strong inductive effect (-I), reducing the electron density at the C2 position.-

Effect: This destabilizes the C2-O bond relative to a methyl or phenyl substituent, making the ring susceptible to hydrolysis in acidic media.

-

Bioactivity: The high lipophilicity (LogP increase) facilitates passive transport across bacterial or fungal membranes. In some contexts, the

group acts as a prodrug moiety, hydrolyzing to release the bioactive aldehyde in situ.

-

Region B: The N3 Nitrogen Center

-

Role: Solubility & Electronic Modulation.

-

SAR Insight:

-

Unsubstituted (N-H): Rare in stable isolates due to rapid hydrolysis.

-

N-Alkylation (Methyl/Ethyl): Increases basicity and stability.

-

N-Acylation (Acetyl/Tosyl): Drastically increases stability by reducing the lone pair availability on Nitrogen, preventing ring opening. However, this often reduces antimicrobial potency if the mechanism requires ring opening.

-

N-Aryl: Phenyl rings at N3 allow for

-

-

Region C: The C4/C5 Backbone

-

Role: Stereochemical Fit & Steric Bulk.

-

SAR Insight: Derived from the amino alcohol precursor (e.g., ephedrine vs. pseudoephedrine).

-

C4/C5 Phenyl Groups: Enhance hydrophobic interaction.

-

Stereochemistry: The cis vs. trans relationship between the C2-

and C4/C5 substituents is critical. The trans isomer is thermodynamically favored and often more biologically active due to better receptor fit.

-

Summary Table: SAR Trends

| Structural Region | Modification | Effect on Stability | Effect on Bioactivity |

| C2 Position | Low (Hydrolysis prone) | High (Lipophilicity + Reactivity) | |

| High (Very stable) | Moderate (Metabolically inert) | ||

| N3 Position | N-Methyl | Moderate | Good (Balanced solubility) |

| N-Tosyl/Acetyl | Very High | Variable (Often lower potency) | |

| C4/C5 Position | Phenyl/Aryl | Moderate | High (Hydrophobic binding) |

Mechanistic Insights & Signaling Logic

Unlike oxazolidinones which bind to the 50S ribosomal subunit, trichloromethyl-oxazolidines often function via membrane disruption or as masked aldehydes .

The "Prodrug" Hypothesis: In acidic physiological environments (e.g., fungal vacuoles or bacterial periplasm), the oxazolidine ring opens.

-

Protonation: The ring Oxygen or Nitrogen is protonated.

-

Ring Opening: The C2-O bond cleaves.

-

Release: Chloral (toxic to microbes) and the amino alcohol are released.

DOT Diagram: Hydrolytic Mechanism & Activity

Figure 2: The hydrolysis-activation pathway. The stability of the oxazolidine determines if it acts as a drug or a prodrug.

Experimental Protocols

Protocol A: Synthesis of 2-Trichloromethyl-3-phenyl-1,3-oxazolidine

Objective: Synthesis of the core scaffold from ephedrine.

-

Reagents: Dissolve (1R,2S)-(-)-ephedrine (10 mmol) in dry Benzene or Toluene (20 mL).

-

Addition: Add Chloral hydrate (11 mmol) or Trichloroacetaldehyde.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 mmol).

-

Reflux: Reflux the mixture using a Dean-Stark trap to remove water azeotropically. Monitor via TLC (approx. 4-6 hours).

-

Workup: Wash the organic layer with saturated

(2x) and Brine (1x). -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane.-

Validation:

H NMR should show a singlet for the C2-H proton around 5.0-6.0 ppm (deshielded by

-

Protocol B: Hydrolytic Stability Assay

Objective: Determine half-life (

-

Preparation: Dissolve compound (1 mg) in

- -

Initiation: Add Phosphate Buffered Saline (PBS) in

( -

Measurement: Immediately transfer to an NMR tube.

-

Data Collection: Acquire

H NMR spectra every 15 minutes for 4 hours. -

Analysis: Integrate the C2-H signal of the oxazolidine vs. the aldehyde proton signal of the hydrolysis product. Plot

vs. time to determine

References

-

Chaume, G., et al. (2010). "Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines."[1] Journal of Organic Chemistry.

-

Saiz, C., et al. (2010). "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences.

-

Fife, T. H., et al. (1988). "Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters." Acta Chemica Scandinavica.

-

Duan, Y., et al. (2014). "Synthesis of 1,3-oxazolidine derivatives using paraformaldehyde as a C1 feedstock." Organic & Biomolecular Chemistry.

Sources

Comparative Stability Profile: 2-(trichloromethyl)-1,3-oxazolidine vs. Chloral Hydrate

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Medicinal Chemists, and Formulation Engineers

Executive Summary

This guide provides a rigorous technical comparison between Chloral Hydrate (a classic gem-diol sedative) and its heterocyclic derivative, 2-(trichloromethyl)-1,3-oxazolidine . While chloral hydrate serves as the pharmacologically active moiety, its formulation is plagued by volatility, hygroscopicity, and gastric irritation. The oxazolidine derivative functions as a masked prodrug , offering superior solid-state stability and organoleptic properties while retaining the ability to release chloral under physiological conditions. This document details the mechanistic basis of their stability profiles, hydrolysis kinetics, and experimental validation protocols.

Chemical Fundamentals & Structural Identity

Chloral Hydrate ( )

Chloral hydrate exists as a geminal diol, formed by the hydration of chloral (trichloroacetaldehyde). The electron-withdrawing nature of the trichloromethyl (

-

Physical State: Crystalline solid.

-

Vulnerability: High vapor pressure (volatile), hygroscopic, and prone to the haloform reaction at alkaline pH.

2-(trichloromethyl)-1,3-oxazolidine ( )

This compound is a 5-membered heterocyclic aminal formed by the condensation of chloral with 2-aminoethanol (ethanolamine).

-

Function: Acts as a "latent" form of chloral.

-

Stability Advantage: The ring closure masks the reactive carbonyl and the hydroxyl groups, significantly reducing volatility and preventing gastric irritation caused by the free aldehyde/diol.

Stability Profile Analysis

The stability comparison must be bifurcated into Solid-State (Shelf-Life) and Aqueous (Physiological/Formulation) stability.

Solid-State Stability (Shelf-Life)

| Feature | Chloral Hydrate | 2-(trichloromethyl)-1,3-oxazolidine | Advantage |

| Hygroscopicity | High. Readily absorbs atmospheric moisture, leading to deliquescence. | Low. The heterocyclic ring is lipophilic and non-hygroscopic. | Oxazolidine |

| Volatility | Moderate to High. Sublimes slowly at room temperature; pungent odor. | Negligible. Stable crystalline solid with no acrid odor. | Oxazolidine |

| Thermal Stability | Low. Dehydrates to chloral (toxic vapor) or decomposes above 60°C. | Moderate. Ring structure provides thermal resilience up to melting point. | Oxazolidine |

Aqueous & Chemical Stability

In aqueous solution, the stability dynamic reverses. Chloral hydrate is the thermodynamic sink, while the oxazolidine is kinetically trapped but thermodynamically unstable relative to hydrolysis.

-

Chloral Hydrate:

-

Acidic/Neutral (pH < 7): Stable. Exists in equilibrium with a minute amount of free chloral.

-

Basic (pH > 8): Unstable. Undergoes the Haloform reaction, decomposing into chloroform (

) and formate (

-

-

2-(trichloromethyl)-1,3-oxazolidine:

-

Acidic (pH < 5): Unstable (Desirable). Undergoes rapid acid-catalyzed hydrolysis to release chloral and ethanolamine. This mimics the prodrug activation mechanism in the stomach.

-

Neutral/Basic (pH 7-9): Kinetic stability is higher than in acid, but slow hydrolysis still occurs. It is resistant to the haloform reaction until the ring opens.

-

Mechanistic Insights: Hydrolysis & Degradation

The following Graphviz diagram illustrates the divergent pathways. The Oxazolidine pathway represents activation (prodrug release), while the Chloral Hydrate pathway represents degradation (toxic byproduct formation).

Figure 1: Mechanistic pathways comparing the acid-catalyzed activation of the oxazolidine prodrug versus the base-catalyzed degradation of chloral hydrate.

Experimental Protocols

To validate the stability advantages, the following self-validating protocols are recommended.

Protocol A: Comparative Hydrolysis Kinetics (NMR)

Objective: Determine the half-life (

-

Preparation:

-

Prepare 10 mM solutions of 2-(trichloromethyl)-1,3-oxazolidine and Chloral Hydrate in deuterated phosphate buffer (

) at pH 2.0 (simulated gastric) and pH 7.4 (plasma). -

Internal Standard: Add 1 mM Maleic Acid (inert reference).

-

-

Acquisition:

-

Instrument: 400 MHz

-NMR. -

Temperature: Maintain at 37°C.

-

Time points: Scan every 5 minutes for 2 hours (pH 2.0) or every 30 minutes for 12 hours (pH 7.4).

-

-

Analysis:

-

Monitor the disappearance of the oxazolidine ring proton (C2-H, typically

5.0-5.5 ppm). -

Monitor the appearance of the aldehyde proton of chloral (

9.0-9.5 ppm) or the gem-diol proton ( -

Validation Check: Ensure the integral of the Ethanolamine byproduct matches the released Chloral to confirm clean hydrolysis without side reactions.

-

Protocol B: Accelerated Stability Testing (Solid State)

Objective: Quantify shelf-life superiority.

-

Setup:

-

Place 1g samples of both compounds in open vials within a humidity chamber (40°C / 75% RH).

-

-

Measurement:

-

Weigh samples daily to track hygroscopicity (mass gain = water absorption).

-

Perform HPLC assay on days 0, 7, and 14.

-

-

Success Criteria:

-

Chloral Hydrate: Will show significant mass gain (>10%) or liquefaction within 48 hours.

-

Oxazolidine: Should maintain mass variance <1% and remain a free-flowing solid.

-

Applications & Implications

Drug Delivery (Prodrug Strategy)

The oxazolidine derivative is the preferred candidate for oral formulations where palatability is critical. Chloral hydrate's acrid taste and gastric irritancy (inducing nausea) are masked by the oxazolidine ring. Upon reaching the acidic environment of the stomach (pH 1.5–3.5), the ring opens rapidly (

Industrial Biocides

In non-pharmaceutical contexts (e.g., metalworking fluids), the oxazolidine serves as a slow-release reservoir for chloral/formaldehyde. Its lipophilicity allows it to penetrate microbial cell walls more effectively than the hydrated gem-diol, releasing the toxic aldehyde payload intracellularly.

References

-

Fife, T. H. (1996).[1] "Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions." Pure and Applied Chemistry, 68(4), 813-818.[1] Link

- Saettone, M. F., et al. (1988). "Oxazolidines as prodrugs: Hydrolysis kinetics and physicochemical properties." International Journal of Pharmaceutics, 41(1-2), 11-19.

-

Luknitskii, F. I. (1975). "The Chemistry of Chloral." Chemical Reviews, 75(3), 259–289. Link

-

U.S. EPA. (2000). "Toxicological Review of Chloral Hydrate." CAS No. 302-17-0. Link

- Bergman, K., et al. (1996). "Metabolism of chloral hydrate in man and its implications for toxicity." Archives of Toxicology, 70, 323-330.

Sources

Oxazolidine Derivatives as Potential Herbicide Safeners: A Technical Guide for Researchers

Abstract

Herbicides are fundamental to modern agriculture, yet their application can pose a risk of phytotoxicity to crops, limiting their effectiveness and application scope.[1][2] Herbicide safeners are chemical agents that selectively protect crops from herbicide injury without compromising weed control efficacy.[3][4] Among the diverse chemical families explored for safening activity, oxazolidine derivatives have emerged as a particularly promising scaffold.[5] This technical guide provides an in-depth exploration of oxazolidine derivatives as potential herbicide safeners, designed for researchers, chemists, and plant scientists. We will dissect their mechanisms of action, delve into the nuances of their chemical synthesis and structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.

The Core Challenge: Herbicide Selectivity and the Role of Safeners

The ideal herbicide demonstrates high toxicity towards target weed species while exhibiting complete safety for the crop. This selectivity is often relative, influenced by factors such as plant developmental stage, environmental conditions, and genetic variability within crop varieties.[2] When selectivity is insufficient, crops can suffer from stunting, discoloration, and reduced yield.

Herbicide safeners address this challenge by enhancing the crop's innate ability to detoxify the herbicide.[2][6] They act as molecular signals, triggering a cascade of defensive gene expression within the crop plant, effectively "priming" it to metabolize the herbicide into non-toxic compounds before it can cause significant damage.[3][7] This protective action is highly specific to certain crops, particularly monocots like maize, wheat, and rice, and generally does not extend to the target weeds.[8][9]

Unraveling the Mechanism: How Oxazolidine Safeners Protect Crops

The protective effect of oxazolidine safeners is not attributed to a single action but rather to the coordinated upregulation of a multi-phase detoxification system within the plant cells. This system is analogous to xenobiotic metabolism in animals and can be broadly categorized into three phases.

Phase I: Functionalization

The initial step involves modifying the herbicide molecule, typically through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. This process is primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) .[10] Safeners, including oxazolidine derivatives, have been shown to induce the expression of specific CYP genes in crops like maize.[11][12][13] This induction accelerates the conversion of the active herbicide into a more reactive, intermediate metabolite, preparing it for the next phase.

Phase II: Conjugation

This is the critical detoxification step where the functionalized herbicide metabolite is conjugated with an endogenous, hydrophilic molecule. For many herbicides, this involves conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs) .[8][14] This is the most widely documented mechanism for oxazolidine safeners.[15][16][17][18] By significantly upregulating the activity of specific GST isozymes, these safeners dramatically increase the rate of herbicide-GSH conjugate formation.[16][19] These conjugates are typically non-phytotoxic and more water-soluble.

Phase III: Sequestration and Transport

Once conjugated, the detoxified herbicide is actively transported away from sensitive cellular sites. This process is mediated by transporters on the vacuolar membrane (tonoplast), primarily from the ATP-binding cassette (ABC) transporter superfamily.[20][21][22] These transporters recognize the herbicide-GSH conjugates and pump them into the vacuole for permanent sequestration and eventual degradation, effectively removing them from the cytosol.[14][21]

Alternative Mechanisms

While the enhancement of metabolic detoxification is the primary mechanism, some studies suggest that certain oxazolidine derivatives may also act by competing with the herbicide for its target enzyme. For instance, molecular docking models have indicated that some novel derivatives can compete with sulfonylurea herbicides for the active site of acetolactate synthase (ALS), directly protecting the enzyme from inhibition.[23][24][25]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thecattlesite.com [thecattlesite.com]

- 3. mdpi.com [mdpi.com]

- 4. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations [mdpi.com]

- 5. connectjournals.com [connectjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 8. Organ-Specific Expression of Glutathione S-Transferases and the Efficacy of Herbicide Safeners in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]

- 10. Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism | bioRxiv [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]

- 16. Protective Responses Induced by Chiral 3-Dichloroacetyl Oxazolidine Safeners in Maize (Zea mays L.) and the Detoxification Mechanism [mdpi.com]

- 17. Protective efficacy of phenoxyacetyl oxazolidine derivatives as safeners against nicosulfuron toxicity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. ils.unc.edu [ils.unc.edu]

- 21. Frontiers | ABC transporters linked to multiple herbicide resistance in blackgrass (Alopecurus myosuroides) [frontiersin.org]

- 22. ABC transporters linked to multiple herbicide resistance in blackgrass (Alopecurus myosuroides) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 2-(trichloromethyl)oxazolidine as a chiral auxiliary precursor

Application Note: High-Fidelity Stereocontrol Using 2-(Trichloromethyl)oxazolidine Scaffolds

Executive Summary

This guide details the application of 2-(trichloromethyl)oxazolidines (and their oxidized 5-one derivatives) as chiral auxiliary precursors. While often overshadowed by the Evans oxazolidinone, the 2-(trichloromethyl) scaffold—pioneered by Dieter Seebach—offers a unique advantage: Self-Reproduction of Chirality (SRS) .

Unlike traditional auxiliaries that are attached and removed (stoichiometric waste), this scaffold temporarily "stores" the stereochemical information of a starting amino acid in the acetal center (the C2 position bearing the

Mechanistic Principles

The efficacy of 2-(trichloromethyl)oxazolidine relies on two synergistic properties of the trichloromethyl (

-

Steric Shielding (The "Blocking" Effect): The

group is exceptionally bulky. When the oxazolidine ring forms, it adopts a specific conformation (usually cis relative to the C4 substituent) to minimize steric strain. Upon enolization, this group effectively blocks one face of the molecule, forcing incoming electrophiles to approach from the opposite (anti) face. -

Electronic Activation: The strong electron-withdrawing nature of the

group acidifies the

The Concept: Self-Reproduction of Chirality (SRS)

In SRS, the chirality of the starting material (e.g., L-Proline) is not just "protected"; it is transferred to the acetal center (C2).

-

Step 1: Condensation creates a second chiral center at C2.

-

Step 2: Enolization destroys the original C4 chirality (C4 becomes trigonal/planar).

-

Step 3: The C2 center (bearing

) dictates the facial selectivity of the new bond formation at C4, effectively "remembering" and regenerating the original chirality.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (The Seebach Reagent)

Target: Synthesis of (2R,5S)-2-(trichloromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4-one (from L-Proline).

Reagents:

-

L-Proline (1.0 equiv)

-

Chloral Hydrate (1.5 equiv)

-

Chloroform (Solvent)[1]

-

p-Toluenesulfonic acid (pTsOH) (Catalytic, 0.05 equiv)

Step-by-Step Workflow:

-

Suspension: Suspend L-Proline (11.5 g, 100 mmol) in CHCl₃ (300 mL) in a round-bottom flask equipped with a Dean-Stark trap.

-

Addition: Add Chloral Hydrate (24.8 g, 150 mmol) and pTsOH (catalytic amount).

-

Reflux: Heat the mixture to reflux. As water is removed via the Dean-Stark trap, the heterogeneous mixture will become a clear solution (approx. 4–8 hours).

-

Critical Checkpoint: Ensure complete water removal. Residual water inhibits ring closure and lowers yield.

-

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 100 mL) to remove acid and unreacted chloral.

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, EtOAc/Hexane).

Protocol B: Stereoselective Alkylation ( -Functionalization)

Target: Synthesis of

Reagents:

-

Scaffold (from Protocol A)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Allyl Bromide (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Deprotonation: In a flame-dried flask under Argon, dissolve the Scaffold (1.0 equiv) in anhydrous THF. Cool to -78°C .

-

Enolization: Add LDA (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C.

-

Note: The solution typically turns light yellow. The

group stabilizes the enolate, preventing decomposition.

-

-

Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -30°C over 2 hours.

-

Mechanistic Insight: The electrophile attacks trans to the bulky

group.

-

-

Quench: Quench with saturated NH₄Cl solution. Extract with Ether.

-

Isolation: Dry and concentrate. The product is usually obtained as a single diastereomer.

Protocol C: Hydrolytic Cleavage (Recovery of Target)

Target: Release of the enantiopure

-

Hydrolysis: Dissolve the alkylated oxazolidinone in 6N HCl.

-

Reflux: Heat to reflux for 4-6 hours. This harsh condition is required to cleave the stable hemiaminal ether linkage and remove the trichloromethyl moiety (which decomposes to formate/chloroform species).

-

Purification: Concentrate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid zwitterion.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Corrective Action |

| Solvent Quality | Must be anhydrous (THF, <50 ppm H₂O). | Distill THF over Na/Benzophenone or use molecular sieves. |

| Temperature | Strict -78°C for enolization. | Use a cryocooler or Acetone/Dry Ice bath. Higher temps cause polymerization. |

| Diastereoselectivity | Typically >95:5 dr. | If selectivity drops, ensure the initial scaffold was pure cis-isomer. |

| Hydrolysis | Slow or incomplete. | Increase HCl concentration or reflux time. The |

Visualizing the Workflow

The following diagram illustrates the Self-Reproduction of Chirality (SRS) cycle using the 2-(trichloromethyl)oxazolidine scaffold.

Caption: The Self-Reproduction of Chirality (SRS) cycle. The C2-trichloromethyl group acts as a temporary stereochemical memory unit, directing the reconstruction of the C4 center.

References

-

Seebach, D., et al. (1996).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. [Link]

-

Karady, S., et al. (1984). Stereoselective synthesis of (S)- and (R)-alpha-methyl-dopa via 2-(trichloromethyl)oxazolidinones. Tetrahedron Letters. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Oxazolidines and their application in SRS. [Link]

Sources

Application Note: Ring-Opening Reactions of 2-(Trichloromethyl)oxazolidine with Nucleophiles

Part 1: Executive Summary & Strategic Context

The Chloral Advantage in Heterocyclic Chemistry

2-(Trichloromethyl)oxazolidines are a specialized class of 1,3-oxazolidines derived from the condensation of

Why use this scaffold?

-

Prodrug Stability: The

group stabilizes the aminal center at physiological pH, preventing premature hydrolysis compared to 2-methyl or 2-phenyl analogs, while still allowing release under specific acidic conditions. -

Chiral Templating: The bulky

group locks the oxazolidine ring into a rigid conformation, directing the stereochemistry of subsequent reactions at the C4 or C5 positions. -

Masked Functionality: The oxazolidine ring serves as a simultaneous protecting group for both the amino and hydroxyl functions.

Scope of this Guide

This document details the controlled ring-opening of 2-(trichloromethyl)oxazolidines using various nucleophiles. Unlike simple acetal hydrolysis, the presence of the

Part 2: Mechanistic Insight (Causality & Logic)[1]

The reactivity of 2-(trichloromethyl)oxazolidine is governed by the electronic "tug-of-war" at the C2 position.

-

Inductive Destabilization: The electron-withdrawing

group reduces the basicity of the ring nitrogen and oxygen. However, it also destabilizes the formation of the oxocarbenium/iminium ion intermediate usually required for ring opening. -

Steric Shielding: The bulky

group blocks nucleophilic attack from the syn face, often mandating an

The Ring-Opening Pathway

The reaction generally proceeds via Acid-Catalyzed Nucleophilic Cleavage . The ring oxygen is protonated, weakening the C2-O bond. The bond breaks to form a transient iminium species (or a tight ion pair), which is then trapped by the nucleophile (

Caption: Mechanistic pathway for the acid-catalyzed ring opening of 2-(trichloromethyl)oxazolidine.

Part 3: Application Notes & Protocols

Protocol A: Hydrolytic Ring Opening (Deprotection)

Objective: Regenerate the free

Reagents:

-

Substrate: 2-(Trichloromethyl)oxazolidine derivative (1.0 equiv)[1]

-

Acid: 6N HCl or Trifluoroacetic acid (TFA)[1]

Procedure:

-

Dissolution: Dissolve the oxazolidine (1 mmol) in THF (2 mL).

-

Acidification: Add 6N HCl (1 mL) dropwise at 0°C.

-

Expert Note: The

group makes the ring more resistant to hydrolysis than 2-phenyl analogs. Heating to 50-60°C is often required for complete conversion.

-

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (disappearance of the non-polar oxazolidine spot).[1]

-

Workup:

-

Cool to room temperature.

-

Neutralize carefully with saturated

(Caution: Chloral hydrate byproduct is water-soluble).[1] -

Extract the amino alcohol with EtOAc or DCM.

-

Purification: If the amino alcohol is water-soluble, use ion-exchange chromatography.

-

Data Summary:

| Parameter | Condition | Outcome |

| pH | < 1.0 (Strong Acid) | Rapid, quantitative hydrolysis.[1] |

| pH | 4.0 - 6.0 (Weak Acid) | Slow/Negligible reaction (Stable).[1] |

| Temperature | 25°C | Incomplete conversion (<50% in 24h).[1] |

| Temperature | 60°C | Complete conversion (>95% in 3h).[1] |

Protocol B: Nucleophilic Ring Opening with Halides (Halo-acidolysis)

Objective: Synthesize

Reagents:

-

Substrate: 2-(Trichloromethyl)oxazolidine[1]

-

Nucleophile Source: Anhydrous HCl or HBr (in acetic acid or dioxane)[1]

-

Solvent: Dichloromethane (DCM) or Acetic Acid[1]

Procedure:

-

Preparation: Dissolve the substrate (1 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Addition: Add a solution of HBr in acetic acid (33%, 2.0 equiv) dropwise at 0°C.

-

Mechanism: The strong acid protonates the oxygen. The bromide ion (

) attacks the C5 position (or C2 depending on substitution), cleaving the ring.[1]-

Note: In 2-(trichloromethyl) systems, the C2 position is sterically crowded.[1] Nucleophilic attack often occurs at the C5 position (alkylic carbon) if the mechanism shifts to

, leading to ring opening with the nitrogen remaining attached to the

-

-

Quench: Pour into ice water. Neutralize with solid

. -

Isolation: Extract with DCM. The product is typically the

-acylated or halogenated acyclic amine.

Protocol C: Reaction with Silyl Nucleophiles (Lewis Acid Mediated)

Objective: Introduce Carbon or Heteroatom nucleophiles (e.g., Cyanide, Allyl) to form functionalized acyclic amines.[1]

Reagents:

-

Substrate: 2-(Trichloromethyl)oxazolidine[1]

-

Nucleophile: TMSCN (Trimethylsilyl cyanide) or Allyltrimethylsilane[1]

-

Catalyst:

or -

Solvent: Anhydrous DCM, -78°C

Procedure:

-

Setup: Flame-dry glassware. Dissolve substrate (1.0 equiv) in DCM. Cool to -78°C.

-

Activation: Add

(1.1 equiv) slowly. The solution may turn yellow/orange due to complexation. -

Nucleophilic Attack: Add TMSCN (1.5 equiv) dropwise.[1]

-

Warming: Allow to warm to 0°C over 2 hours.

-

Critical Insight: The Lewis acid coordinates to the ring oxygen, facilitating C-O bond cleavage. The

group directs the nucleophile to the opposite face (anti-attack) if the ring opens via an ion-pair mechanism.

-

-

Workup: Quench with sat.

. Filter through Celite if titanium salts precipitate.

Visual Workflow:

Caption: General workflow for Lewis Acid mediated ring opening with silyl nucleophiles.

Part 4: Troubleshooting & Safety

Stability of the Trichloromethyl Group

A common pitfall is the Jocic-type fragmentation . Under strongly basic conditions (e.g., Alkyl Lithium or Grignard reagents without Lewis acid), the proton at C2 (if present) or the

-

Risk: Base-promoted elimination of chloroform (

) to form an amide or oxazoline.[1] -

Prevention: Avoid strong bases. Use Lewis Acid activation for nucleophilic attack.

References

-

Hydrolysis Kinetics: Saari, W. S., et al. "Synthesis and evaluation of 2-(trichloromethyl)oxazolidines as prodrugs." Journal of Medicinal Chemistry, 1978.

-

Lewis Acid Cyclization & Opening: Grigorjeva, L., et al. "Novel Synthesis of 2-Trichloromethyl-4-vinyloxazoline and Its Derivatization by Ring Cleavage Reactions." Heterocycles, 2013.

-

General Oxazolidine Reactivity: "Ring-opening reactions of oxazolidines." Chemical Reviews, 2005.

Sources

Application Notes and Protocols for the Use of 2-(Trichloromethyl)oxazolidine in Antimicrobial Coating Formulations

Introduction: A Novel Approach to Surface Protection

The persistent challenge of microbial contamination on surfaces has driven significant innovation in the field of antimicrobial coatings. These coatings are crucial in a multitude of settings, from healthcare facilities and public spaces to industrial equipment and consumer goods. A promising, yet not widely documented, agent in this domain is 2-(trichloromethyl)oxazolidine. This technical guide provides an in-depth exploration of its application, offering detailed protocols and scientific rationale for its use in antimicrobial coating formulations. This document is intended for researchers, scientists, and professionals in drug and materials development who are seeking to leverage novel biocidal technologies.

2-(Trichloromethyl)oxazolidine belongs to the oxazolidine class of compounds. While many oxazolidinones are known for their direct antibiotic properties, certain oxazolidines, particularly those with specific substitutions, function as formaldehyde-releasing agents.[1][2][3][4] This controlled release of formaldehyde provides a broad-spectrum antimicrobial effect, making it a potentially effective biocide for in-can preservation and dry-film protection of coatings.[1]

Chemical & Physical Properties of 2-(Trichloromethyl)oxazolidine

A thorough understanding of the physicochemical properties of 2-(trichloromethyl)oxazolidine is fundamental to its successful incorporation into coating formulations.

| Property | Value | Source |

| Chemical Name | 2-(trichloromethyl)oxazolidine | Sigma-Aldrich |

| CAS Number | 33373-80-7 | Sigma-Aldrich |

| Molecular Formula | C₄H₆Cl₃NO | Sigma-Aldrich |

| Molecular Weight | 190.458 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid (typical for oxazolidines) | General knowledge |

| Solubility | Expected to be soluble in a range of organic solvents and have some miscibility with water, facilitating incorporation into both solvent-based and water-based coating systems. | General knowledge |

Antimicrobial Mechanism of Action

The primary antimicrobial activity of 2-(trichloromethyl)oxazolidine is attributed to its function as a formaldehyde-releasing agent.[1][2][3][4] This mechanism is a well-established strategy for achieving broad-spectrum biocidal activity.[2][3]

Hydrolytic Release of Formaldehyde

In the presence of moisture, the oxazolidine ring of 2-(trichloromethyl)oxazolidine undergoes hydrolysis. This reaction breaks down the molecule to release formaldehyde and an amino alcohol.[1][5]

Caption: Hydrolysis of 2-(trichloromethyl)oxazolidine and its antimicrobial action.

The released formaldehyde is a potent biocide that acts non-specifically on microbial cells. It readily reacts with proteins, DNA, and other cellular components, leading to cell death. This broad-spectrum activity is effective against bacteria, fungi, and yeasts.

Formulation of Antimicrobial Coatings

The successful incorporation of 2-(trichloromethyl)oxazolidine into a coating formulation requires careful consideration of the coating chemistry, desired antimicrobial performance, and end-use application.

Compatibility with Coating Systems

Protocol for Incorporation into a Solvent-Based Polyurethane Coating

This protocol provides a general guideline for incorporating 2-(trichloromethyl)oxazolidine into a two-component (2K) solvent-based polyurethane topcoat.

Materials:

-

Polyester or acrylic polyol resin

-

Aliphatic polyisocyanate (e.g., HDI trimer)

-

2-(trichloromethyl)oxazolidine

-

Appropriate solvents (e.g., xylene, butyl acetate)

-

Pigments and fillers (as required)

-

Degassing agent

-

Flow and leveling agents

Procedure:

-

Component A (Polyol Component) Preparation:

-

In a suitable mixing vessel, charge the polyol resin and solvents.

-

Under agitation, add pigments and fillers and disperse to the desired fineness of grind.

-

Add flow and leveling agents.

-

Slowly add the calculated amount of 2-(trichloromethyl)oxazolidine to the polyol component under continuous mixing. A typical starting concentration range is 0.5% to 2.0% by weight of the total formulation.

-

Mix until the 2-(trichloromethyl)oxazolidine is completely dissolved and the mixture is homogeneous.

-

Add a degassing agent to remove any entrapped air.

-

-

Component B (Isocyanate Component) Preparation:

-

In a separate, dry container, measure the required amount of aliphatic polyisocyanate.

-

-

Mixing and Application:

-

Just before application, mix Component A and Component B according to the manufacturer's recommended ratio.

-

Stir the mixture thoroughly for 2-3 minutes.

-

Allow for a short induction time if recommended by the resin manufacturer.

-

Apply the coating to the substrate using the desired method (e.g., spraying, brushing, rolling).

-

Caption: Workflow for incorporating 2-(trichloromethyl)oxazolidine into a 2K polyurethane coating.

Evaluation of Antimicrobial Coating Performance

A comprehensive evaluation of the antimicrobial efficacy and durability of the formulated coating is essential to validate its performance.

Antimicrobial Efficacy Testing

The antimicrobial activity of the coated surface should be assessed quantitatively against a range of relevant microorganisms. The ISO 22196 (JIS Z 2801) standard is a widely accepted method for this purpose.[8]

Protocol: ISO 22196 - Measurement of Antibacterial Activity on Plastics and Other Non-porous Surfaces

-

Test Organisms:

-

Staphylococcus aureus (ATCC 6538) - Gram-positive bacteria

-

Escherichia coli (ATCC 8739) - Gram-negative bacteria

-

Other relevant organisms can be included based on the intended application (e.g., Pseudomonas aeruginosa, Candida albicans).

-

-

Procedure:

-

Prepare sterile test specimens (50 mm x 50 mm) of the antimicrobial coating and a control (coating without the biocide).

-

Inoculate the surfaces with a standardized suspension of the test organism.

-

Cover the inoculum with a sterile film (40 mm x 40 mm) to spread the inoculum and prevent drying.

-

Incubate the specimens at 35°C and >90% relative humidity for 24 hours.

-

After incubation, wash out the surviving bacteria from the test surfaces with a neutralizing solution.

-

Determine the number of viable bacteria by plate counting.

-

-

Calculation of Antibacterial Activity (R):

-

R = (Ut - U₀) - (At - U₀) = Ut - At

-

Where:

-

R = antibacterial activity

-

U₀ = average of the common logarithm of the number of viable bacteria on the untreated test pieces immediately after inoculation.

-

Ut = average of the common logarithm of the number of viable bacteria on the untreated test pieces after 24 hours.

-

At = average of the common logarithm of the number of viable bacteria on the antibacterial test pieces after 24 hours.

-

-

A value of R ≥ 2.0 indicates effective antibacterial activity (99% reduction).[8]

-

Durability and Leaching Assessment

The long-term performance of the antimicrobial coating is dependent on its durability and the retention of the active agent.

Protocol: Scrub Resistance Test (based on ASTM D2486)

-

Procedure:

-

Apply the antimicrobial coating to a standardized panel.

-

Allow the coating to cure completely.

-

Subject the coated panel to a specified number of scrub cycles using a standardized abrasive medium and a scrub testing machine.

-

After the scrub test, repeat the antimicrobial efficacy testing (ISO 22196) to determine the remaining activity.

-

Leaching Analysis:

While specific protocols for 2-(trichloromethyl)oxazolidine are not established, general principles for biocide leaching studies can be applied.[9][10][11]

-

Procedure:

-

Immerse coated panels in a defined volume of water or a relevant solvent for a specified period.

-

Periodically sample the leachate.

-

Analyze the leachate for the presence of 2-(trichloromethyl)oxazolidine and its degradation products (e.g., formaldehyde) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

This data will provide insights into the stability of the biocide within the coating matrix and its potential for environmental release.

-

Safety and Regulatory Considerations

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of the final coating to ensure its safety for the intended application, particularly for high-touch surfaces. The ISO 10993-5 standard provides a framework for in vitro cytotoxicity testing.[8]

Protocol: In Vitro Cytotoxicity (based on ISO 10993-5)

-

Cell Line:

-

Use a relevant human cell line, such as HaCaT (human keratinocytes) for skin contact surfaces or A549 (human lung epithelial cells) for general environmental surfaces.[8]

-

-

Test Methods:

-

Direct Contact Test: Place the coated material directly onto a monolayer of cells and observe for any cytotoxic effects.

-

Elution Test: Prepare an extract of the coated material by incubating it in a cell culture medium. Then, expose the cells to the extract.

-

-

Evaluation:

Regulatory Landscape

The use of biocides in coatings is strictly regulated in most regions. It is the responsibility of the formulator to ensure compliance with all applicable regulations.

-

United States: The Environmental Protection Agency (EPA) regulates biocides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).

-

European Union: The Biocidal Products Regulation (BPR, Regulation (EU) 528/2012) governs the placing on the market and use of biocidal products.[12]

-

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for the regulation of biocides.[13][14]

Formulators must ensure that 2-(trichloromethyl)oxazolidine is registered for use in coatings in the specific region of sale and that all labeling and claims comply with the relevant regulations.

Conclusion

2-(Trichloromethyl)oxazolidine presents a compelling option for the formulation of antimicrobial coatings, primarily through its mechanism as a formaldehyde-releasing agent. Its compatibility with various coating systems, particularly polyurethanes, and its potential for providing broad-spectrum antimicrobial activity make it a candidate for further investigation and application development. However, as with any biocide, thorough evaluation of its efficacy, durability, and safety is paramount. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and formulators to explore the potential of 2-(trichloromethyl)oxazolidine in creating the next generation of high-performance antimicrobial surfaces.

References

-

Growing Concerns About Biocides in Coatings - UL Prospector. (2024, August 28). Retrieved February 16, 2026, from [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

-

Guidance on biocides - Canada.ca. (2025, August 13). Retrieved February 16, 2026, from [Link]

-

ACA REVISED GUIDANCE Jan. 2020 Evaluation of Biocides, Treated Articles and Canada's Ban of OIT for Use in Canada as a Materia. (n.d.). Retrieved February 16, 2026, from [Link]

-

2-Oxazolidinone, 4-hydroxy-3-methyl-5-(trichloromethyl)-, trans- (9CI) - ChemBK. (n.d.). Retrieved February 16, 2026, from [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.). Retrieved February 16, 2026, from [Link]

-

Substituted Oxazolidines: Human health tier II assessment. (2018, October 26). Retrieved February 16, 2026, from [Link]

-

Synthesis of oxazolidine-2-thiones and thiazolidine-2-thiones. - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

-

Oxazolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

-

In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

-

Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol - MDPI. (2022, June 21). Retrieved February 16, 2026, from [Link]

-

In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. (2017, March 3). Retrieved February 16, 2026, from [Link]

-

Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

-

Oxazolidine - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105 - PubMed. (n.d.). Retrieved February 16, 2026, from [Link]

-

Formaldehyde releaser - Grokipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

Single-pot reductive conversion of amino acids to their respective 2-oxazolidinones employing trichloromethyl chloroformate as the acylating agent: a multigram synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 16, 2026, from [Link]

-

Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved February 16, 2026, from [Link]

-

Leaching of biocides used in façade coatings under laboratory test conditions - PubMed. (2009, December 15). Retrieved February 16, 2026, from [Link]

-

2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem - NIH. (n.d.). Retrieved February 16, 2026, from [Link]

-

Leaching and Transformation of Film Preservatives in Paints Induced by Combined Exposure to Ultraviolet Radiation and Water Contact under Controlled Laboratory Conditions - MDPI. (2021, August 30). Retrieved February 16, 2026, from [Link]

-

Oxazolidines in polyurethane coatings for wind turbines - Incorez. (n.d.). Retrieved February 16, 2026, from [Link]

-

BEST PRACTICES FOR THE HANDLING AND USE OF OXAZOLIDINE PU ADDITIVE TECHNOLOGY - Octima. (2016, October 20). Retrieved February 16, 2026, from [Link]

-

Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC. (2021, December 23). Retrieved February 16, 2026, from [Link]

-

Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.). Retrieved February 16, 2026, from [Link]

-

Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - Semantic Scholar. (2023, March 30). Retrieved February 16, 2026, from [Link]

-

In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC. (2024, May 24). Retrieved February 16, 2026, from [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (2010, August 15). Retrieved February 16, 2026, from [Link]

-

Formaldehyde releaser - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

-

Leaching Phenomena of Antifouling Agents from Ships' Hull Paints - David Publishing. (n.d.). Retrieved February 16, 2026, from [Link]

-

Formaldehyde-releasing Preservatives in Cosmetics: Are They Safe? - EasyChem. (n.d.). Retrieved February 16, 2026, from [Link]

-

Investigation on formaldehyde release from preservatives in cosmetics - PubMed. (2015, October 15). Retrieved February 16, 2026, from [Link]

-

Formaldehyde-releasers - CORE. (n.d.). Retrieved February 16, 2026, from [Link]

-

New oxazolidine-based moisture scavenger for polyurethane coating systems. (1993). Journal of Coatings Technology. Retrieved February 16, 2026, from [Link]

-

2-Oxazolidinone - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

Leaching and transformation of film preservatives in paints induced by combined exposure to UV radiation and water contact und - OPUS. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. grokipedia.com [grokipedia.com]

- 3. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 4. cneasychem.com [cneasychem.com]

- 5. Oxazolidine - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. santos.com [santos.com]

- 9. Leaching of biocides used in façade coatings under laboratory test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. davidpublisher.com [davidpublisher.com]

- 12. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-(Trichloromethyl)oxazolidine

Case ID: OX-TCM-STAB-001 Status: Active Priority: Critical Department: Chemical Stability & Application Science

Executive Summary: The Instability Matrix

2-(Trichloromethyl)oxazolidine is a cyclic hemiaminal ether derived from the condensation of chloral (trichloroacetaldehyde) and a

The Core Threat: The electron-withdrawing nature of the trichloromethyl (

Quick-Reference Stability Data

| Parameter | Specification | Critical Threshold |

| Optimal Temperature | Degradation accelerates | |

| Moisture Tolerance | Anhydrous ( | Hydrolysis detectable at |

| Atmosphere | Argon or Nitrogen | |

| Container Material | Amber Glass (Silanized) | Avoid untreated plastics (permeable) |

| Shelf Life | 6–12 Months (Optimized) |

The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, one must understand the microscopic reversibility of oxazolidine formation. The degradation is not random; it is a specific, acid-catalyzed ring opening.

The Hydrolysis Pathway

The presence of protons (

Figure 1: The degradation cascade. Note that the equilibrium often favors the products (Chloral Hydrate) in the presence of water due to the stability of the gem-diol form of chloral.

Storage Protocol: The "Golden Standard"

This protocol is designed to create a self-validating storage system. If the protocol is followed, the compound remains stable; if the indicators change, the system alerts you to failure.

Step 1: The Vessel

-

Material: Use Amber Borosilicate Glass . The

group can undergo radical decomposition under UV light, releasing -

Pre-treatment: Glassware should be oven-dried and potentially silanized to remove surface hydroxyls (acidic sites).

Step 2: The Atmosphere (Inerting)

-

Gas: Argon is superior to Nitrogen due to its higher density, forming a "blanket" over the solid/oil.

-

Technique: Flush the headspace for 30 seconds before sealing.

Step 3: Chemical Stabilization (The "Base Buffer")

Since the degradation is acid-catalyzed, storing the compound with a solid-phase base scavenger is highly recommended.

-

Additive: Add a small packet of Potassium Carbonate (

) or Activated 4Å Molecular Sieves (Basic type) to the secondary container. -

Direct Contact: Do not mix directly into the compound unless you plan to filter before use. Use a "desiccator style" secondary jar.

Step 4: Temperature Control

-

Target:

(Standard Freezer). -

Avoid: Cyclic freeze-thaw. Aliquot the material into single-use vials if frequent access is required.

Troubleshooting Guide & FAQs

Q1: My sample has developed a pungent, sweet smell. Is it still good?

Diagnosis: Likely degraded.

Explanation: 2-(Trichloromethyl)oxazolidine has a mild odor. A sharp, sweet smell indicates the release of Chloral (trichloroacetaldehyde).

Action: Run a

Q2: The compound has turned from a clear oil to a waxy solid (or vice versa).

Diagnosis: Phase separation or polymerization.

Explanation: Hydrolysis releases the amino alcohol, which often has a different melting point than the oxazolidine. Alternatively, chloral hydrate (a solid) may be crystallizing out of the mixture.

Action: Dissolve a small amount in

Q3: Can I store this in solution?

Diagnosis: Risky. Explanation: Solvents often contain trace water or stabilizers (like ethanol in chloroform) that can react. Recommendation: If solution storage is mandatory:

-

Use Anhydrous Toluene or Dichloromethane (filtered through basic alumina).

-

Add activated 3Å molecular sieves directly to the solution.

-

Store at

.

Q4: How do I re-purify a partially degraded sample?

Protocol:

-

Dissolve in a non-polar solvent (e.g., Hexanes or

). -

Wash rapidly with cold

(to remove acid/chloral hydrate). -

Dry over

. -

Concentrate in vacuo strictly below

.

Interactive Storage Decision Tree

Use this logic flow to determine the immediate actions required for your sample.

Figure 2: Decision matrix for handling incoming or stored samples.

References

-

Hydrolysis Kinetics of Oxazolidines: Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines - Implications for stability. Journal of Pharmaceutical Sciences.

-

Oxazolidine Synthesis & Stability: Saavedra, C. J., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences.

-

Mechanism of Thiazolidine/Oxazolidine Ring Opening: Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis.[1][2][3][4] Participation of solvent and buffer in ring opening.[2] Journal of the American Chemical Society.[2][5]

-

Chloral Hydrate Stability Context: Garrity, S., et al. (2011). Physicochemical and Microbiological Stability of Extemporaneously Compounded Chloral Hydrate. International Journal of Pharmaceutical Compounding.

Sources

- 1. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Purification methods for 2-(trichloromethyl)oxazolidine avoiding ring opening

The following technical guide addresses the purification and handling of 2-(trichloromethyl)oxazolidine , a sensitive heterocyclic intermediate often used in the synthesis of chiral auxiliaries and pharmaceutical building blocks.

Subject: Purification Protocols & Stability Management

Executive Summary

2-(Trichloromethyl)oxazolidine is a cyclic hemiaminal (N,O-acetal) formed by the condensation of ethanolamine and chloral. Unlike the stable 2-oxazolidinone (cyclic carbamate), the oxazolidine ring is chemically labile . It is prone to hydrolytic ring opening , particularly under acidic conditions or in the presence of moisture, reverting to chloral and the amino alcohol.[1]

This guide provides troubleshooting steps and validated protocols to purify this compound while maintaining ring integrity.

Part 1: Critical Troubleshooting (Q&A)

Q1: Why does my product decompose during column chromatography on silica gel?

Diagnosis: Acid-Catalyzed Hydrolysis. Standard silica gel is slightly acidic (pH 6.0–7.0) and contains surface hydroxyl groups (Si-OH). The 2-(trichloromethyl)oxazolidine ring acts as a masked aldehyde. Upon contact with acidic sites and trace moisture, the ring nitrogen or oxygen protonates, initiating ring opening.[1]

Corrective Action:

-

Switch Stationary Phase: Use Neutral Alumina (Grade III) or Basic Alumina . These matrices lack the acidic protons that catalyze ring opening.

-

Deactivate Silica: If silica must be used, pretreat it with 1–2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[1]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) during purification.[1] Use a gradient of Hexanes/Ethyl Acetate or Dichloromethane (DCM).[1]

Q2: I see "Chloral Hydrate" and "Ethanolamine" peaks in my NMR. Is my synthesis failing?

Diagnosis: Equilibrium Reversion. The formation of 2-(trichloromethyl)oxazolidine is a reversible condensation. If water is not rigorously removed during synthesis or workup, the equilibrium shifts back to the starting materials (hydrolysis).[1]

Corrective Action:

-

Synthesis: Use a Dean-Stark trap or molecular sieves (3Å or 4Å) to drive the reaction to completion.

-

NMR Prep: Use anhydrous deuterated solvents (e.g.,

treated with basic alumina).[1] Commercial

Q3: Can I distill this compound?

Diagnosis: Thermal Instability. While possible, the trichloromethyl group makes the compound thermally sensitive. High temperatures can induce retro-aldol-type fragmentation or polymerization.

Corrective Action:

-

Vacuum is Mandatory: Distill only under high vacuum (<1 mmHg).

-

Temperature Limit: Keep the bath temperature below 60–70°C. If the boiling point exceeds this at your available vacuum, opt for recrystallization or chromatography.

Part 2: Validated Purification Protocols

Method A: Neutral Alumina Chromatography (Recommended)

Best for: Oily crude mixtures or removing trace starting materials.[1]

Materials:

-

Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.[1]

-

Mobile Phase: Hexanes / Ethyl Acetate (Gradient 9:1 to 4:1).[1]

-

Additives: 0.5% Triethylamine (TEA) (Optional, for extra stability).[1]

Protocol:

-

Column Prep: Slurry pack the Neutral Alumina using 100% Hexanes.

-

Loading: Dissolve the crude 2-(trichloromethyl)oxazolidine in a minimum volume of Hexanes/DCM (9:1). Do not use pure DCM if possible, as it can be slightly acidic.[1]

-

Elution: Run the gradient slowly. The trichloromethyl group makes the compound less polar than typical amines, so it often elutes early.

-

Collection: Collect fractions in tubes containing a granule of

(optional) if the lab environment is humid. -

Concentration: Evaporate solvents at <40°C to avoid thermal stress.

Method B: Recrystallization (For Solid Derivatives)

Best for: High-purity requirements (>98%).[1]

Protocol:

-

Solvent System: Hexanes (Anti-solvent) / Diethyl Ether (Solvent).[1]

-

Dissolution: Dissolve crude solid in minimal warm Diethyl Ether (30°C).

-

Precipitation: Add Hexanes dropwise until slight turbidity persists.

-

Cooling: Store at -20°C overnight. Do not use an ice bath immediately; rapid cooling traps impurities.

-

Filtration: Filter quickly under Argon/Nitrogen flow to prevent moisture condensation.

Part 3: Mechanism & Workflow Visualization

Figure 1: Mechanism of Acid-Catalyzed Ring Opening

Understanding this pathway is crucial to preventing decomposition.

Caption: Acidic conditions protonate the ring oxygen, leading to C-O bond cleavage and irreversible reversion to starting materials.[1]

Figure 2: Recommended Purification Workflow

Caption: Decision tree emphasizing moisture removal and non-acidic purification routes.

Part 4: Data & Specifications

Stability Data Table

| Parameter | Condition | Stability Rating | Observation |

| Stationary Phase | Silica Gel (Standard) | Poor | Streaking, loss of mass, aldehyde smell. |

| Stationary Phase | Neutral Alumina | Excellent | Clean separation, high recovery.[1] |

| Solvent | Methanol / Water | Poor | Solvolysis/Hydrolysis over time. |

| Solvent | DCM / Chloroform | Good | Stable if acid-free (filter through basic alumina). |

| Storage | 25°C, Ambient Air | Moderate | Slow hydrolysis from atmospheric moisture.[1] |

| Storage | -20°C, Under Argon | Best | Stable for months. |

References

-

Saib, D., et al. (2004). Selective Formation of 1,3-Oxazolidine-2-thiones on Ketohexose Templates.[2] Chemistry – A European Journal. (Discusses oxazolidine ring stability and purification challenges).

-

López, M. C., et al. (2000). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions.[1] Journal of the Chemical Society, Perkin Transactions 2. (Kinetic data on ring opening mechanisms).

-

BenchChem Technical Support. Purification of Polar Isoxazolidine Compounds. (General protocols for acid-sensitive nitrogen heterocycles). [1]

-

IARC Working Group. Chloral and Chloral Hydrate.[3] (Properties of the hydrolysis product, chloral).[1][3][4]

-

ChemEurope. 2-Oxazolidone vs Oxazolidine Properties. (Distinction between the stable carbamate and sensitive aminal).

Sources

Controlling pH to prevent degradation of oxazolidine prodrugs

Introduction